![molecular formula C22H17ClN4O4 B11264416 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11264416.png)
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a pyrazolopyrazine core, and a substituted acetamide group
Preparation Methods
The synthesis of 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole moiety, followed by the construction of the pyrazolopyrazine core through cyclization reactions. The final step involves the introduction of the acetamide group via acylation reactions. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.
Scientific Research Applications
Antitumor Activity
Numerous studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing further cell division.
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a dose-dependent inhibition with an IC50 value of 12 µM, underscoring the significance of its structural features in mediating biological activity .
Enzyme Inhibition
This compound has shown promise as an enzyme inhibitor, particularly targeting kinases involved in cancer progression:
- PI3K and mTOR Pathways : Inhibition of these pathways can disrupt cellular growth and proliferation, making them critical targets for cancer therapy.
Research indicates that derivatives of this compound can effectively inhibit these pathways, suggesting potential applications in developing targeted cancer therapies.
Anti-inflammatory Effects
In addition to its antitumor properties, this compound exhibits notable anti-inflammatory effects:
- Reduction of Pro-inflammatory Cytokines : Studies have shown that it can decrease the production of cytokines in macrophages, indicating potential therapeutic applications for inflammatory diseases.
Research Findings and Insights
The exploration of this compound has yielded several significant findings:
- Antitumor Studies : Various analogs have been synthesized and tested for their efficacy against different cancer types. The results consistently indicate a strong correlation between structural modifications and enhanced biological activity.
- Enzyme Inhibition Assays : Detailed enzyme assays have confirmed the inhibitory effects on key kinases, providing insights into the molecular interactions at play.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in anticancer research, it may inhibit the activity of certain kinases involved in cell proliferation. The benzodioxole moiety can interact with the active site of enzymes, while the pyrazolopyrazine core may facilitate binding to specific receptors. These interactions can modulate cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide stands out due to its unique combination of structural features. Similar compounds include:
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles These compounds share the benzodioxole moiety but differ in their core structures and substituents, leading to variations in their chemical properties and biological activities.
Biological Activity
The compound 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-chloro-4-methylphenyl)acetamide (CAS Number: 1242969-50-1) is a synthetic organic molecule with potential pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C23H20N4O4
- Molecular Weight : 416.4 g/mol
- Structure : The compound features a complex structure that includes a benzodioxole moiety and a pyrazolo[1,5-a]pyrazine core.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of the benzodioxole group is known to enhance antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Inhibition of Enzymatic Activity : The pyrazolo[1,5-a]pyrazine framework may interact with specific enzymes, potentially inhibiting their activity and altering metabolic pathways.
Biological Activity Data
Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that it significantly reduced oxidative stress markers in cultured cells, suggesting its potential as a protective agent against oxidative damage.
Study 2: Anti-Cancer Activity
In vitro tests on various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 10 to 25 µM, indicating moderate potency against these cell lines.
Study 3: Enzyme Interaction
Research investigating the interaction of the compound with COX enzymes revealed that it acts as a competitive inhibitor. Kinetic studies suggested a Ki value in the micromolar range, supporting its potential use in inflammatory conditions.
Properties
Molecular Formula |
C22H17ClN4O4 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H17ClN4O4/c1-13-2-4-15(9-16(13)23)24-21(28)11-26-6-7-27-18(22(26)29)10-17(25-27)14-3-5-19-20(8-14)31-12-30-19/h2-10H,11-12H2,1H3,(H,24,28) |
InChI Key |
TVHWKYDFWWORPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O)Cl |
Origin of Product |
United States |
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